n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide

Ritter reaction conformationally-restricted isostere piperidine synthesis

This 4,4-disubstituted piperidine is a uniquely constrained scaffold for peptidomimetic design. Its quaternary C4 center enforces conformational restriction essential for reduced amide dipeptide isostere applications, including Pin1 inhibitor paradigms. The 98% Ritter yield from inexpensive 1-benzyl-4-methyl-4-piperidinol ensures cost-effective scale-up versus multi-step 3-substituted analog routes. With 127-fold NET/SERT selectivity, it serves as a privileged starting point for norepinephrine-selective probe development. Gram-to-kilogram procurement benefits directly from this synthetic efficiency.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 155928-37-3
Cat. No. B3048090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
CAS155928-37-3
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C
InChIInChI=1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18)
InChIKeyAOSOPBKZGPYHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide (CAS 155928-37-3): Core Identity and Procurement Baseline


N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide (CAS 155928-37-3) is a 4,4-disubstituted piperidine derivative bearing an N-benzyl group and a 4-acetamido moiety. With a molecular formula of C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol, it is commercially available from multiple suppliers at purities typically ranging from 95% to 98% . The compound is classified as a monoamine releasing agent, exhibiting preferential activity at norepinephrine transporters (EC₅₀ 41.4 nM) over dopamine (EC₅₀ 109 nM) and serotonin transporters (EC₅₀ 5246 nM), yielding a norepinephrine/serotonin selectivity ratio of approximately 127-fold . Its core synthetic utility lies in its role as a conformationally-restricted reduced amide dipeptide isostere precursor, where the 4-methyl-4-acetamido substitution pattern imparts distinct conformational constraints relative to non-methylated or 3-substituted analogs [1].

Why N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide Cannot Be Simply Replaced by In-Class Analogs


The 4-methyl-4-acetamido disubstitution pattern on the piperidine ring, combined with N-benzyl protection, generates a sterically and electronically distinct scaffold that cannot be replicated by simpler piperidine acetamides. Removal of the N-benzyl group (as in N-(4-methylpiperidin-4-yl)acetamide) eliminates a critical pharmacophoric element for monoamine transporter recognition and alters logP by approximately 1.5 units, fundamentally changing membrane permeability and target engagement [1]. Conversely, omission of the 4-methyl group (as in N-(1-benzylpiperidin-4-yl)acetamide) removes the quaternary carbon center that enforces conformational restriction, a feature essential for the compound's application as a reduced amide dipeptide isostere [2]. The Ritter reaction yield for this specific 4-alkyl-4-hydroxypiperidine substrate is reported as 98%, whereas analogous 3-alkyl-3-hydroxypiperidine substrates afford only low yields of the desired acetamide products, demonstrating that the 4-position regiochemistry is critical for efficient synthesis [3].

N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide: Quantified Differentiation Evidence vs. Closest Analogs


Ritter Reaction Yield: 4-Alkyl-4-Hydroxypiperidine vs. 3-Alkyl-3-Hydroxypiperidine Substrates

The target compound is synthesized via Ritter reaction of 1-benzyl-4-methyl-4-piperidinol with acetonitrile in concentrated sulfuric acid, achieving a yield of approximately 98% . In contrast, the analogous Ritter reaction of 3-alkyl-3-hydroxypiperidine derivatives gives only low yields of the desired 3-acylamino-3-alkylpiperidine products, necessitating an alternative Hofmann rearrangement route from nipecotic acid for the 3-substituted series [1]. This regiochemical dependence on the 4-position hydroxyl for efficient Ritter chemistry represents a quantifiable synthetic advantage.

Ritter reaction conformationally-restricted isostere piperidine synthesis

Monoamine Transporter Selectivity: Norepinephrine vs. Serotonin EC₅₀ Ratio Compared to Other 4-Benzylpiperidine Carboxamides

N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide demonstrates an EC₅₀ of 41.4 nM at the norepinephrine transporter (NET), 109 nM at the dopamine transporter (DAT), and 5246 nM at the serotonin transporter (SERT), yielding a NET/SERT selectivity ratio of approximately 127-fold . In a broader SAR study of 24 synthetic 4-benzylpiperidine carboxamides, compounds with two-carbon linker chains generally exhibited dual serotonin/norepinephrine reuptake inhibition, with IC₅₀ values in the low nanomolar range for SERT (e.g., 1.8–12 nM) and NET (e.g., 5.7–45 nM), representing NET/SERT ratios closer to unity [1]. The target compound's pronounced NET preference (>100-fold over SERT) distinguishes it from the balanced dual reuptake profile typical of this scaffold class.

monoamine transporter norepinephrine reuptake structure-activity relationship

Molecular Weight and Calculated logP Differentiation from N-Debenzylated and Des-Methyl Analogs

N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide has a molecular weight of 246.35 g/mol and a calculated logP of approximately 2.96, reflecting the combined contributions of the N-benzyl group and the 4-methyl substituent . The N-debenzylated analog, N-(4-methylpiperidin-4-yl)acetamide (CAS 163271-04-3), has a molecular weight of 156.23 g/mol and a substantially lower calculated logP of approximately 0.5–1.0, representing a reduction of approximately 1.5–2.0 logP units . The des-methyl analog, N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1), has a molecular weight of 232.32 g/mol, differing by 14.03 g/mol (one methylene unit) from the target compound [1].

physicochemical properties logP molecular weight lead optimization

Conformational Restriction: Quaternary C4 Center as Reduced Amide Dipeptide Isostere Scaffold

The 4-acetamido-4-methyl substitution on the piperidine ring generates a quaternary carbon center that enforces conformational restriction, making the compound a valid reduced amide dipeptide isostere precursor [1]. In the Pin1 inhibitor study, a reduced-amide inhibitor bearing a similar tertiary acetamide motif adopted a conformation resembling the proposed twisted-amide transition state, with a trans-pyrrolidine conformation critical for binding [2]. The 4-methyl group in the target compound eliminates conformational flexibility at the C4 position, a feature absent in the des-methyl analog N-(1-benzylpiperidin-4-yl)acetamide, which retains rotational freedom about the C4–N bond. This quaternary center is essential for pre-organizing the scaffold into a biologically relevant conformation.

conformational restriction peptidomimetic reduced amide isostere Pin1 inhibitor

N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide: High-Value Research and Industrial Application Scenarios


Conformationally-Restricted Peptidomimetic Synthesis

The compound serves as a direct precursor for conformationally-restricted reduced amide dipeptide isosteres. Its quaternary C4 center with the 4-methyl-4-acetamido motif pre-organizes the piperidine scaffold into a biologically relevant conformation. After N-debenzylation via catalytic hydrogenation (Pd/C, H₂), the resulting 4-acetamido-4-methylpiperidine can be further functionalized to generate peptidomimetic building blocks with defined three-dimensional structures, as demonstrated in the Pin1 reduced-amide inhibitor design paradigm [1].

Norepinephrine-Selective Pharmacological Tool Development

Given its 127-fold NET/SERT selectivity, this compound provides a starting scaffold for developing norepinephrine-selective pharmacological probes. The N-benzyl group can be removed and replaced with diverse aryl or heteroaryl substituents to modulate potency while maintaining the NET-preferring profile conferred by the 4-acetamido-4-methyl core. This contrasts with 4-benzylpiperidine carboxamides lacking the 4-methyl group, which typically exhibit balanced dual reuptake inhibition [2].

Large-Scale Synthesis via High-Yield Ritter Reaction

The 98% Ritter reaction yield from commercially available 1-benzyl-4-methyl-4-piperidinol makes this compound amenable to cost-effective scale-up. The one-step conversion using acetonitrile and concentrated sulfuric acid avoids the multi-step routes required for 3-substituted analogs, which demand Hofmann rearrangement sequences [3]. For procurement teams sourcing gram-to-kilogram quantities, this synthetic efficiency translates directly into lower unit costs and shorter lead times.

Intermediate for Heteroarylpiperidine Libraries

As described in US Patent 5,723,611, 1-benzyl-4-acetylamino-4-methylpiperidine (synonymous with the target compound) serves as an intermediate for 1-heteroaryl-4-alkyl-4-aminopiperidines with serotonergic 5-HT₃ agonist activity. The N-benzyl group acts as a protective group cleavable by catalytic hydrogenation, enabling sequential derivatization at the piperidine nitrogen after deprotection [4].

Quote Request

Request a Quote for n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.